

Phytantriol lyotropic liquid crystal phases

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Compound Focus: Phytantriol

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Phytantriol LLC Phases and Characteristics

Phytantriol (PHYT) is an amphiphilic lipid that self-assembles into various lyotropic liquid crystalline phases upon hydration. The specific structure formed is highly dependent on water content [1].

Phase Type	Typical Water Content (wt%)	Structure/Space Group	Key Features and Applications
L_{II} (Inverse Micellar)	~6-14%	Isotropic micellar arrangement	Forms at low hydration; less commonly used for drug encapsulation [1].
Q_{II}^G (Inverse Bicontinuous Cubic)	~14-25%	la3d (Gyroid)	3D network of lipid bilayers separating two interwoven water channels. High interfacial area [1].
Q_{II}^D (Inverse Bicontinuous Cubic)	~25-30%	Pn3m (Diamond)	Similar 3D bicontinuous structure; different symmetry than the Gyroid phase. Can swell more with water [1].
L_α (Lamellar)	>~30%	Planar lipid bilayers	Layered structure; can form at high water content or with additives [2] [1].

Note on Swelling: The lattice parameter (a measure of unit cell size) of the cubic phases can be significantly influenced by the solvent. For instance, the **Ia3d** cubic phase in a 25 wt% MImOF-75 wt% water mixture swelled to 100–140 Å, compared to only 86–100 Å in pure water [2].

Experimental Protocols for Characterization

Here are methodologies for key experiments in preparing and characterizing **phytantriol**-based LLCs.

Sample Preparation for Phase Behavior Studies

This protocol is fundamental for creating bulk LLC samples for analysis via SAXS or NMR [1].

Step	Procedure Details	Notes & Considerations
1. Weighing	Accurately weigh phytantriol into a glass vial (e.g., 0.1 g).	Use high-purity phytantriol. The mass determines the final lipid concentration.
2. Melting	Melt the solid phytantriol in a water bath at 40°C.	Ensures a homogeneous starting state.
3. Hydration	Add the precise mass of Milli-Q water required for the target hydration level.	Water content is the critical variable for phase control (see table above).
4. Mixing	Centrifuge the sealed vial multiple times (e.g., 6x for 5 min at 1000× g).	Repeated inversion by centrifugation ensures thorough mixing without introducing air.
5. Equilibration	Store the mixed sample in the dark at room temperature for an extended period (≥1 week).	LLC phases form slowly; sufficient time is required to reach equilibrium.

Small-Angle X-ray Scattering (SAXS/SAXD)

SAXS is the primary technique for identifying the internal nanostructure of LLCs.

- **Objective:** To identify the phase (e.g., lamellar, cubic **la3d** or **Pn3m**) and determine the lattice parameter [2] [3].
- **Procedure:**
 - **Setup:** Use a laboratory SAXS instrument or a synchrotron source. The setup includes a monochromatic X-ray beam and a 2D detector.
 - **Measurement:** Place the equilibrated **phytantriol** sample in a holder and expose it to the X-ray beam.
 - **Data Collection:** The 2D scattering pattern is collected and integrated into a 1D plot of scattering intensity (I) versus scattering vector (q), where $q = (4\pi \sin\theta)/\lambda$.
- **Data Analysis:**
 - The **peak positions** in the q -plot are used to identify the phase. The ratio of the q -values of the peaks follows a characteristic sequence for each space group (e.g., $\sqrt{2}, \sqrt{4}, \sqrt{6}, \sqrt{8}...$ for **Pn3m**; $\sqrt{6}, \sqrt{8}, \sqrt{14}, \sqrt{16}...$ for **la3d**) [2].
 - The **lattice parameter** a is calculated from the q -value of a reflection (hkl) using the formula: $a = 2\pi \sqrt{(h^2 + k^2 + l^2)} / q$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unique insights into hydration dynamics and molecular interactions within the LLC [1].

- **Objective:** To monitor phase formation over time, calculate actual hydration levels, and investigate the spatial proximity of lipids and water molecules.
- **Sample Preparation:** Prepare samples as above, but seal in a 3mm NMR tube. This tube is then inserted into a standard 5mm tube containing a deuterated solvent (e.g., CDCl_3) for the spectrometer lock system [1].
- **Data Acquisition:**
 - **^1H NMR:** Acquire standard proton spectra over time (e.g., for 90 days).
 - **2D NOESY:** Acquire two-dimensional NMR spectra to detect through-space dipolar couplings between nuclei.
- **Data Analysis:**
 - **Hydration Calculation:** Integrate the water peak (~ 4.7 ppm) and the combined lipid proton peaks (~ 0.5 - 2.5 ppm) in the ^1H spectrum. The weight percentage of water (X'_w) can be calculated using the formula [1]: $X'_w = (I_w / N_{lip}) / [(I_{lip} / M_{lip}) + (I_w / N_{lip})]$ where I_w and I_{lip} are the integrals, N_{lip} is the number of protons in **phytantriol** (42), and M_{lip} is its molecular weight (330 g/mol).
 - **Molecular Interactions:** Cross-peaks in a **NOESY** spectrum between **phytantriol** and water protons provide direct evidence of lipid-water interaction, indicating that water molecules penetrate and are closely associated with the lipid bilayer interface [1].

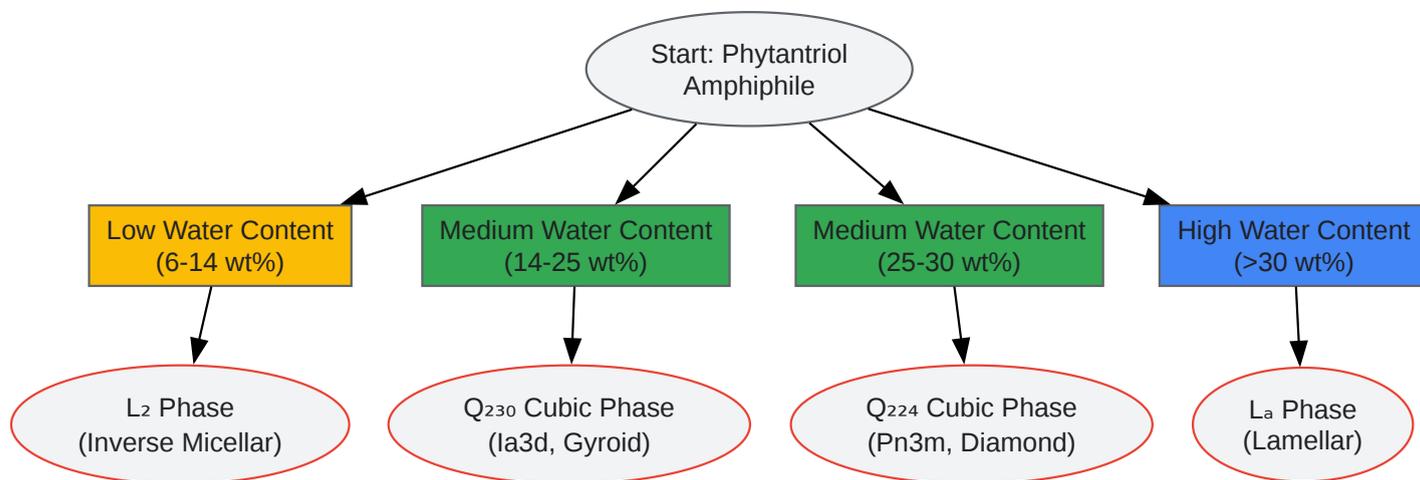
Drug Delivery Applications and Formulation Strategies

Phytantriol LLCs are highly versatile for encapsulating both hydrophilic and hydrophobic drugs within their distinct nanostructures [1].

Application/Strategy	Mechanism & Rationale	Evidence from Research
Versatile Drug Encapsulation	Hydrophilic drugs in water channels; hydrophobic drugs in lipid bilayers [1].	The cubic phase's large interfacial area accommodates solutes of various polarities [3].
Cationic & Stimuli-Responsive Systems	Adding cationic lipids or polymers imparts a positive charge, enabling enhanced interaction with negatively charged cell membranes and mucoadhesion [4].	PHYT formulated with a cationic TPP-quaternized copolymer produced stable, pH-responsive nanoparticles with high cationic potential and high drug entrapment efficiency [4].
Biomarker Extraction Matrix	The large lipid-water interface can selectively partition and concentrate biomarkers from the skin [3].	Bicontinuous cubic phases (e.g., GMO) can extract tryptophan and kynurenine, with partitioning optimized by tuning the interfacial area and charge [3].

Phase Transition Logic and Experimental Workflow

The following diagram illustrates the logical relationship between water content and the resulting **phytantriol** phase, which forms the basis for experimental design.



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This diagram outlines the primary phase behavior of **phytantriol** as a function of hydration, which is foundational for formulating LLCs with desired nanostructures [1].

Key Insights for Formulation Scientists

To summarize the strategic value of this information:

- **Hydration is Key:** Precisely controlling water content is the most direct way to target a specific LLC phase.
- **Swelling for Capacity:** Using ionic liquids or additives can swell the cubic phases, potentially increasing drug loading capacity [2].
- **Surface Functionalization:** Copolymers are not just stabilizers; they are powerful tools to introduce smart functionalities like pH-responsiveness and enhanced cellular uptake [4].
- **Beyond Delivery:** The high interfacial area of bicontinuous cubic phases makes them promising as extraction matrices for biomarkers, opening avenues in diagnostics [3].

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